molecular formula C12H15NO3 B14531883 Benzyl 3-ethoxy-3-iminopropanoate CAS No. 62351-97-7

Benzyl 3-ethoxy-3-iminopropanoate

Cat. No.: B14531883
CAS No.: 62351-97-7
M. Wt: 221.25 g/mol
InChI Key: NRPZHAIBVGXLJA-UHFFFAOYSA-N
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Description

Benzyl 3-ethoxy-3-iminopropanoate is an organic compound with a molecular formula of C12H15NO3 It is a derivative of propanoic acid, featuring an ethoxy group and an imino group attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethoxy-3-iminopropanoate typically involves the reaction of benzyl bromide with ethyl 3-ethoxy-3-iminopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the ethoxy-iminopropanoate group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl 3-ethoxy-3-aminopropanoate.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl 3-ethoxy-3-iminopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-ethoxy-3-iminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and imino groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    Ethyl 3-ethoxy-3-iminopropanoate: Similar structure but lacks the benzyl group.

    Benzyl 3-ethoxy-3-aminopropanoate: Reduced form of the imino compound.

    Benzyl 3-methoxy-3-iminopropanoate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: Benzyl 3-ethoxy-3-iminopropanoate is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

62351-97-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl 3-ethoxy-3-iminopropanoate

InChI

InChI=1S/C12H15NO3/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3

InChI Key

NRPZHAIBVGXLJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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